(4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane
Overview
Description
(4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane is an organosilicon compound characterized by the presence of a bromine atom, a methyl group, and a tert-butyl dimethylsilane moiety attached to a phenoxy ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane typically involves the reaction of 4-bromo-3-methylphenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the phenol group reacts with the chlorosilane to form the desired product. The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as distillation or recrystallization are employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The phenoxy group can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran (THF).
Major Products
Substitution: Formation of azido or thiol-substituted phenoxy derivatives.
Oxidation: Formation of quinones or other oxidized phenoxy compounds.
Reduction: Formation of 3-methylphenoxy(tert-butyl)dimethylsilane.
Scientific Research Applications
Chemistry
In organic synthesis, (4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to modify biomolecules, such as proteins or nucleic acids, through covalent attachment. This modification can help in studying the structure and function of these biomolecules.
Medicine
Potential applications in medicine include the development of novel drug delivery systems. The silane group can enhance the lipophilicity of drug molecules, improving their ability to cross cell membranes.
Industry
In the materials science industry, this compound is used in the production of silicon-based polymers and resins. These materials have applications in coatings, adhesives, and sealants due to their durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which (4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane exerts its effects depends on the specific application. In organic synthesis, its reactivity is primarily due to the presence of the bromine atom and the phenoxy group, which can participate in various chemical reactions. The silane group provides stability and lipophilicity, enhancing the compound’s ability to interact with organic and inorganic substrates.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-3-methylphenoxy)trimethylsilane
- (4-Bromo-3-methylphenoxy)triethylsilane
- (4-Bromo-3-methylphenoxy)triisopropylsilane
Uniqueness
Compared to its analogs, (4-Bromo-3-methylphenoxy)(tert-butyl)dimethylsilane offers a unique combination of steric hindrance and reactivity. The tert-butyl group provides significant steric bulk, which can influence the compound’s reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where controlled reactivity is desired.
Properties
IUPAC Name |
(4-bromo-3-methylphenoxy)-tert-butyl-dimethylsilane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21BrOSi/c1-10-9-11(7-8-12(10)14)15-16(5,6)13(2,3)4/h7-9H,1-6H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCOCRAPKAYFCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O[Si](C)(C)C(C)(C)C)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21BrOSi | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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